Cas no 1396767-02-4 (2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide)
![2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1396767-02-4x500.png)
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dichloro-N-[2-(3-furanyl)-2-hydroxyethyl]benzenesulfonamide
- 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide
-
- Inchi: 1S/C12H11Cl2NO4S/c13-9-1-2-10(14)12(5-9)20(17,18)15-6-11(16)8-3-4-19-7-8/h1-5,7,11,15-16H,6H2
- InChI Key: ABMLLPZCXDWJMV-UHFFFAOYSA-N
- SMILES: C1(S(NCC(C2C=COC=2)O)(=O)=O)=CC(Cl)=CC=C1Cl
Experimental Properties
- Density: 1.513±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 404.2±55.0 °C(Predicted)
- pka: 9.58±0.50(Predicted)
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6355-0316-20μmol |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-50mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-30mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-100mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-25mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-20mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-10μmol |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-5μmol |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-75mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6355-0316-3mg |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
1396767-02-4 | 3mg |
$63.0 | 2023-09-09 |
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide Related Literature
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide
Introduction to 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide (CAS No. 1396767-02-4)
2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1396767-02-4, represents a unique structural motif that combines chlorinated aromatic rings with a sulfonamide functional group, further modified by an ethyl chain linked to a furan moiety. Such structural features make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The core structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, which enhances its reactivity and potential for further functionalization. The presence of a sulfonamide group (-SO₂NH₂) at the nitrogen position introduces polarity and hydrogen bonding capabilities, which are critical for interactions with biological targets. Additionally, the furan-3-yl substituent at the ethyl chain adds another layer of complexity, potentially influencing both the solubility and metabolic stability of the molecule.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The furan scaffold, in particular, has been extensively studied for its role in enhancing bioavailability and binding affinity to biological receptors. In the case of 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide, the combination of these structural elements suggests potential applications in modulating enzyme activity, receptor binding, and other pharmacological mechanisms.
One of the most intriguing aspects of this compound is its potential as a bioisostere for existing pharmacophores. By replacing certain functional groups or atoms with analogous but structurally distinct counterparts, chemists can explore new chemical space while retaining key pharmacological properties. The chloro-substituted benzene ring in this compound provides a versatile platform for such modifications, allowing researchers to fine-tune its interactions with biological targets.
The sulfonamide moiety is particularly noteworthy due to its widespread use in drug development. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, making them effective in designing drugs that require precise molecular recognition. The hydroxyethyl group attached to the sulfonamide nitrogen further enhances solubility and metabolic stability, which are crucial factors in drug design. This feature ensures that the compound can be effectively absorbed and retained within biological systems.
Current research in medicinal chemistry has been exploring novel sulfonamide derivatives as potential treatments for various diseases. The structural diversity offered by compounds like 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide allows researchers to screen for compounds with specific pharmacological profiles. For instance, studies have shown that sulfonamides can interact with enzymes and receptors involved in inflammation, bacterial resistance, and metabolic disorders.
The furan substituent in this compound also opens up possibilities for further chemical modifications. Furan derivatives are known to exhibit unique electronic properties due to their oxygen-containing heterocyclic structure. This feature can be exploited to fine-tune the compound's reactivity and binding affinity. Additionally, furan-based compounds have been reported to exhibit antimicrobial and anti-inflammatory properties, making them attractive candidates for therapeutic applications.
In terms of synthetic chemistry, 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide can be synthesized through multi-step organic reactions involving chlorination, sulfonation, and etherification processes. The synthesis pathway would likely involve protecting group strategies to ensure regioselectivity during functionalization. Advanced techniques such as transition metal catalysis may also be employed to improve yield and purity.
The pharmacokinetic profile of this compound is another critical area of interest. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be carefully evaluated to determine its suitability for clinical use. Computational modeling techniques can be employed to predict these properties before experimental validation is conducted.
Recent studies have demonstrated the potential of sulfonamide derivatives as inhibitors of bacterial enzymes such as dihydropteroate synthase (DHPS). The structural features of 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide suggest that it may exhibit similar inhibitory activity against bacterial pathogens resistant to existing sulfonamides. This could make it a valuable candidate for developing new antibiotics or combination therapies.
Furthermore, the compound's ability to interact with biological targets may extend beyond antibacterial applications. Research into sulfonamide-based drugs has revealed their potential in treating conditions such as diabetes by inhibiting enzymes like dipeptidyl peptidase-4 (DPP4). The unique structural features of this compound could make it a lead candidate for exploring similar therapeutic avenues.
The development of novel pharmaceutical agents requires rigorous testing under various conditions to ensure safety and efficacy. Preclinical studies involving cell-based assays and animal models would be essential before moving into human clinical trials. These studies would help researchers understand how the compound interacts with biological systems and identify any potential toxicities or side effects.
In conclusion, 2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide (CAS No. 1396767-02-4) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features—combining chlorinated aromatic rings with a sulfonamide functional group and a furan substituent—make it an attractive starting point for developing novel therapeutic agents. Ongoing research into its pharmacological properties and synthetic pathways will continue to expand our understanding of its potential applications in medicine.
1396767-02-4 (2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide) Related Products
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)




